![molecular formula C7H13NO2 B14049687 N-Methylhexahydrofuro[2,3-b]furan-3-amine](/img/structure/B14049687.png)
N-Methylhexahydrofuro[2,3-b]furan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylhexahydrofuro[2,3-b]furan-3-amine is a complex organic compound belonging to the class of heterocyclic amines. This compound features a unique structure with a fused furan ring system, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylhexahydrofuro[2,3-b]furan-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of hexahydrofuro[2,3-b]furan-3-ol, a related compound, involves cyclopropanation, Cloke-Wilson rearrangement, and elimination of HCl in a one-flask approach . This method is advantageous due to its efficiency and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methylhexahydrofuro[2,3-b]furan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methylhexahydrofuro[2,3-b]furan-3-one, while reduction can produce this compound derivatives with varying degrees of saturation.
Wissenschaftliche Forschungsanwendungen
N-Methylhexahydrofuro[2,3-b]furan-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Methylhexahydrofuro[2,3-b]furan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and structural interactions provide insights into its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- Hexahydrofuro[2,3-b]furan-3-ol
- N-Methylhexahydrofuro[2,3-b]furan-3-one
- Furfural and its derivatives
Uniqueness
N-Methylhexahydrofuro[2,3-b]furan-3-amine stands out due to its unique fused ring structure and the presence of an amine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H13NO2 |
---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
N-methyl-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-amine |
InChI |
InChI=1S/C7H13NO2/c1-8-6-4-10-7-5(6)2-3-9-7/h5-8H,2-4H2,1H3 |
InChI-Schlüssel |
SFYSVLWZQPLLMD-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1COC2C1CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.